molecular formula C23H33N3O B5544997 2-甲基-4-[4-({4-[(3-甲基-2-吡啶基)甲基]-1-哌嗪基}甲基)苯基]-2-丁醇

2-甲基-4-[4-({4-[(3-甲基-2-吡啶基)甲基]-1-哌嗪基}甲基)苯基]-2-丁醇

货号 B5544997
分子量: 367.5 g/mol
InChI 键: VGAQLQYIKVAWJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical processes, including the formation of piperazinylalkyl moieties and the introduction of various functional groups to the core structure. For instance, the synthesis of N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl derivatives has been described, demonstrating the complexity and versatility of synthetic routes for similar compounds (Śladowska et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to "2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol" involves advanced techniques such as X-ray crystallography, FT-IR, NMR, and mass spectrometry. These techniques provide detailed insights into the arrangement of atoms within the molecule and the nature of its bonds, as seen in the analysis of nitrogenous compounds containing related structures (Ban et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of such complex molecules can be influenced by the presence of piperazine and pyridine rings, as well as other substituents. Studies on similar compounds reveal insights into their potential interactions and reactions, such as the synthesis and evaluation of (cyanomethyl)piperazines as PAF antagonists, indicating the diverse chemical behavior of these molecules (Carceller et al., 1993).

科学研究应用

合成和结构活性

Carceller 等人 (1993) 的一项研究探索了一类化合物的合成和构效关系,其中包括目标化学品。对这些化合物作为 PAF(血小板活化因子)拮抗剂的潜力进行了评估。具体而言,他们评估了大鼠血小板聚集和低血压相关不同检测中的体外和体内活性。该研究强调了特定的结构修饰如何能显著增强口服活性和效力 (Carceller 等人,1993)

分析方法

Muszalska、Śladowska 和 Sabiniarz (2005) 开发了一种 HPLC 和 TLC 方法来确定与目标化学品结构相似的化合物的纯度。他们的研究重点是建立一种可靠的分析方法进行质量控制和纯度评估,这在药物研究中至关重要 (Muszalska、Śladowska 和 Sabiniarz,2005)

抗肿瘤活性

Naito 等人 (2005) 研究了新型嘧啶基吡唑衍生物的合成和抗肿瘤活性,其中包括与目标化学品相关的结构。他们测试了这些化合物对几种肿瘤细胞系的细胞毒活性,证明了特定衍生物具有显着的抗肿瘤活性。此类研究对于开发新的癌症疗法至关重要 (Naito 等人,2005)

晶体结构分析

Kavitha 等人 (2014) 对与目标化学品密切相关的化合物的晶体结构进行了一项研究。了解分子和晶体结构在药物化学领域至关重要,因为它有助于设计更有效和更有针对性的药物 (Kavitha 等人,2014)

属性

IUPAC Name

2-methyl-4-[4-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]phenyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O/c1-19-5-4-12-24-22(19)18-26-15-13-25(14-16-26)17-21-8-6-20(7-9-21)10-11-23(2,3)27/h4-9,12,27H,10-11,13-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAQLQYIKVAWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。